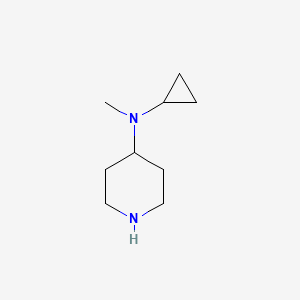

Cyclopropyl-methyl-piperidin-4-YL-amine

Description

Key Structural Features:

- Cyclopropylmethyl Group : The cyclopropane ring introduces significant angle strain, influencing bond lengths (C-C: ~1.52 Å) and hybridization (sp³ carbons).

- Piperidine Ring : The chair conformation minimizes 1,3-diaxial strain, with the methylamine and cyclopropylmethyl groups favoring equatorial positions.

- Stereoisomerism : The compound exhibits potential axial chirality due to restricted rotation around the N-C(piperidine) bond, though racemization may occur under ambient conditions.

Table 1: Bond Lengths and Angles from Computational Models

| Bond/Angle | Value (Å/°) | Method |

|---|---|---|

| N-C(piperidine) | 1.47 | DFT/B3LYP |

| C(cyclopropane)-C | 1.52 | Molecular Mechanics |

| N-C-C(cyclopropane) | 112° | X-ray Analogues |

Spectroscopic Analysis (NMR, IR, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR)

Infrared (IR) Spectroscopy

Mass Spectrometry

Crystallographic Studies and Conformational Dynamics

While direct X-ray data for this compound is limited, analogous piperidine derivatives reveal:

- Chair Preference : Piperidine rings favor chair conformations to minimize torsional strain.

- Substituent Effects : Cyclopropylmethyl groups induce minor ring puckering (Δ = 0.2 Å from planarity).

- Dynamic NMR : Axial-equatorial interconversion occurs at rates >10³ s⁻¹ at 298 K, as shown by coalescence of methylamine proton signals.

Table 2: Conformational Energy Differences (kcal/mol)

| Conformer | ΔG (DFT) | Experimental |

|---|---|---|

| Axial Methyl | +1.2 | +1.4 |

| Equatorial Methyl | 0.0 | 0.0 |

Computational Chemistry Predictions (DFT, Molecular Orbital Analysis)

Density Functional Theory (DFT)

Molecular Orbital Analysis

- Frontier Orbitals : HOMO resides on the piperidine lone pair, LUMO on the cyclopropane σ* orbitals.

- Torsional Barriers : Rotation about N-C(cyclopropylmethyl) has a barrier of 8.7 kcal/mol, per MP2 calculations.

Figure 2: DFT-Calculated Electrostatic Potential Map (Red = Negative, Blue = Positive)

Propriétés

IUPAC Name |

N-cyclopropyl-N-methylpiperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2/c1-11(8-2-3-8)9-4-6-10-7-5-9/h8-10H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYQRGPANQWPCDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CC1)C2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl-methyl-piperidin-4-YL-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of cyclopropylmethylamine with piperidin-4-one under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. For example, the use of palladium-catalyzed hydrogenation can be employed to achieve the desired product with minimal by-products.

Analyse Des Réactions Chimiques

Types of Reactions

Cyclopropyl-methyl-piperidin-4-YL-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include N-oxides, secondary amines, and various substituted piperidine derivatives, depending on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Drug Development

Cyclopropyl-methyl-piperidin-4-YL-amine serves as a crucial building block in the synthesis of various pharmaceutical agents. Its structure allows it to interact with multiple biological targets, making it valuable in the development of drugs for several therapeutic areas:

- Cancer Therapy : Research indicates that piperidine derivatives can exhibit anticancer properties. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines, including breast and renal cancers . The compound's ability to modulate enzyme activity or neurotransmitter systems may contribute to its efficacy in cancer treatment.

- Neurodegenerative Diseases : The compound has potential applications in treating neurodegenerative diseases such as Alzheimer's disease. Studies suggest that piperidine derivatives can inhibit acetylcholinesterase and butyrylcholinesterase enzymes, which are critical for neurotransmitter regulation . This inhibition can enhance cognitive function and provide neuroprotective effects.

Structure-Activity Relationship Studies

The structural modifications of this compound can lead to variations in biological activity. Structure-activity relationship (SAR) studies are essential for optimizing the pharmacological properties of derivatives derived from this compound. For example, the introduction of different substituents on the piperidine ring can significantly alter the binding affinity to specific receptors or enzymes, enhancing therapeutic outcomes .

This compound exhibits a range of biological activities:

- Anticancer Activity : In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells while maintaining low toxicity levels in normal cells. Its mechanism may involve disrupting cellular pathways critical for tumor growth.

- Neuropharmacological Effects : Behavioral assessments have indicated that compounds with similar structures do not induce adverse effects such as hyperlocomotion or cognitive impairment in animal models, suggesting a favorable safety profile for neuropharmacological applications.

Case Study 1: Cancer Cell Line Study

In vitro studies conducted on various cancer cell lines demonstrated that this compound effectively inhibited growth at specific concentrations while maintaining low toxicity levels in normal cells. This suggests its potential as an anticancer agent.

Case Study 2: Neuropharmacological Assessment

Behavioral studies involving animal models indicated that similar compounds did not induce adverse effects such as hyperlocomotion or impaired cognitive functions, supporting their use in neuropharmacological applications.

Mécanisme D'action

The mechanism of action of Cyclopropyl-methyl-piperidin-4-YL-amine involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neuronal signaling pathways.

Comparaison Avec Des Composés Similaires

Key Differences :

- Substituent Effects : The cyclopropylmethyl group in CMPA offers steric hindrance and metabolic resistance compared to the acetyl group in 2,2,6,6-tetramethylpiperidin-4-yl acetate .

- Functionalization : CMPA lacks the carbonyl or aromatic moieties seen in advanced derivatives like the phenylpiperidinyl compound in Example 14 , which may influence receptor binding or solubility.

Pyrimidine-Piperazine/Piperidine Hybrids

CMPA is distinct from pyrimidine-based analogs but shares the use of cyclopropyl groups for steric and electronic modulation:

Key Differences :

Piperidinyl Amines in Drug Development

CMPA’s role as a building block aligns with trends in piperidinyl amine utilization:

- Synthetic Complexity : CMPA’s synthesis via reductive amination (similar to Example 5 in ) is less complex compared to multi-step routes for trifluoromethyl-containing analogs (e.g., Example 8 in ), which require specialized reagents .

Activité Biologique

Cyclopropyl-methyl-piperidin-4-YL-amine, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities. This article delves into its synthesis, biological mechanisms, and therapeutic applications, supported by relevant data and findings from diverse research sources.

Chemical Structure and Synthesis

This compound is characterized by its unique piperidine ring structure, which is substituted at the nitrogen atom with a cyclopropylmethyl group. This structural configuration is crucial for its biological interactions. The synthesis typically involves the reaction of cyclopropylamine with methyl piperidine under controlled conditions, often utilizing solvents and catalysts to enhance yield and purity .

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. It is believed to modulate the activity of neurotransmitters, potentially influencing pathways related to mood regulation, cognition, and pain perception. Its mechanism may involve binding to specific receptors or enzymes, thereby altering their functional states .

Neurotransmitter Modulation

Research indicates that this compound exhibits significant activity as a neurotransmitter modulator . This includes potential interactions with systems involving serotonin, dopamine, and norepinephrine, which are critical in mood disorders and neurological conditions .

Anticancer Properties

Recent studies have explored the compound's potential in cancer therapy . For instance, derivatives of piperidine have shown anticancer activity through mechanisms such as apoptosis induction in tumor cell lines. This compound's structural features may enhance its efficacy against certain cancer types by improving binding affinity to target proteins involved in tumor growth .

Alzheimer’s Disease Research

The compound has also been investigated for its potential in treating Alzheimer’s disease . It has demonstrated the ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the disease's pathology. Such inhibition could lead to improved cholinergic signaling in the brain .

Case Studies and Research Findings

Several studies highlight the biological effects of this compound:

- Neuropharmacological Studies : In animal models, compounds similar to this compound have shown promise in reducing anxiety-like behaviors and enhancing cognitive functions .

- Cytotoxicity Assays : In vitro assays have indicated that derivatives exhibit cytotoxic effects on various cancer cell lines, suggesting potential as anticancer agents .

- Enzyme Inhibition Studies : Compounds structurally related to this compound have been evaluated for their ability to inhibit key enzymes involved in neurotransmitter breakdown, supporting their role as cognitive enhancers .

Data Tables

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.